molecular formula C16H14BF2N2O2S- B12283228 3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid

3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid

Cat. No.: B12283228
M. Wt: 347.2 g/mol
InChI Key: AQRXTSIFUROMPR-UHFFFAOYSA-N
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Description

BDP 558/568 carboxylic acid is a borondipyrromethene dye with emission in the yellow region of the spectrum. This compound is known for its similar excitation and emission wavelengths to Cy3, making it a valuable tool in various scientific applications . The molecular formula of BDP 558/568 carboxylic acid is C16H13BF2N2O2S, and it has a molecular weight of 346.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

BDP 558/568 carboxylic acid is synthesized through a series of chemical reactions involving borondipyrromethene as the core structureThe reaction conditions often include the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of BDP 558/568 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS analysis, to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

BDP 558/568 carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The carboxylic acid group can be activated and substituted with other functional groups.

    Amide Bond Formation: The carboxylic acid group can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions

    Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate the carboxylic acid group for amide bond formation.

    Solvents: DCM, DMF, and DMSO are frequently used solvents due to their ability to dissolve the compound and facilitate reactions.

Major Products Formed

The major products formed from these reactions include various amide derivatives, which can be used in further applications such as peptide synthesis .

Scientific Research Applications

BDP 558/568 carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, for imaging and tracking purposes.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the synthesis of fluorescent dyes and markers for various industrial processes.

Mechanism of Action

BDP 558/568 carboxylic acid exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (561 nm) and emits light at a different wavelength (569 nm), making it useful for imaging and detection purposes . The molecular targets and pathways involved include the interaction with primary amine groups to form stable amide bonds, which can be used for labeling and tracking biomolecules .

Comparison with Similar Compounds

BDP 558/568 carboxylic acid is unique due to its specific excitation and emission wavelengths, which are similar to Cy3. This makes it a valuable alternative to other fluorescent dyes. Similar compounds include:

    Cy3: Another fluorescent dye with similar excitation and emission wavelengths.

    BODIPY 558/568: A derivative of borondipyrromethene with similar properties

BDP 558/568 carboxylic acid stands out due to its high fluorescence quantum yield and stability, making it a preferred choice in many applications .

Properties

Molecular Formula

C16H14BF2N2O2S-

Molecular Weight

347.2 g/mol

IUPAC Name

3-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid

InChI

InChI=1S/C16H14BF2N2O2S/c18-17(19)20-11(6-8-16(22)23)3-4-12(20)10-13-5-7-14(21(13)17)15-2-1-9-24-15/h1-5,7,9-10,14H,6,8H2,(H,22,23)/q-1

InChI Key

AQRXTSIFUROMPR-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(C=CC2=CC3=CC=C(N31)CCC(=O)O)C4=CC=CS4)(F)F

Origin of Product

United States

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